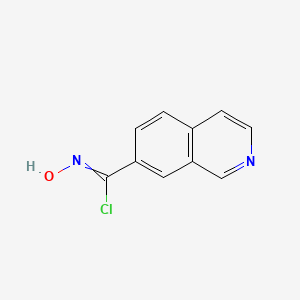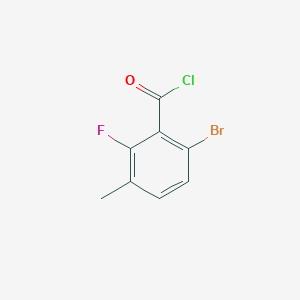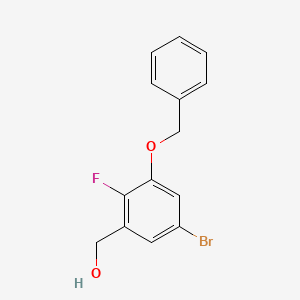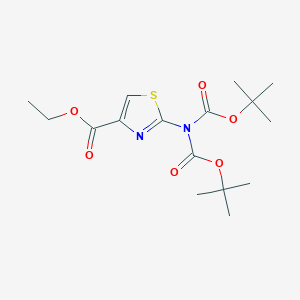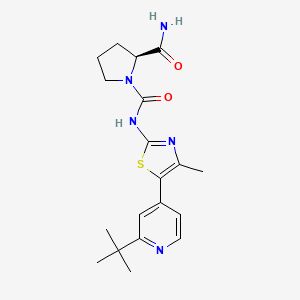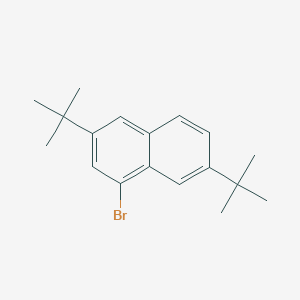![molecular formula C14H11BrO2 B14025861 4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)
4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, featuring a bromine atom at the 4’ position, a methoxy group at the 2’ position, and an aldehyde group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: 4’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde.
Aplicaciones Científicas De Investigación
4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with the active site or allosteric sites of the enzyme. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
4-Bromo-4’-methoxybiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4’-Bromo-4-methoxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, affecting its reactivity and applications.
4’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the bromine atom, which can influence its chemical behavior and applications.
Uniqueness: 4’-Bromo-2’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which provide distinct reactivity patterns and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C14H11BrO2 |
|---|---|
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
4-(4-bromo-2-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11BrO2/c1-17-14-8-12(15)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-9H,1H3 |
Clave InChI |
BSTFNDLVEITVPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Br)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



